![molecular formula C24H32N4O4 B2361816 8-(N-((1-(テトラヒドロ-2H-ピラン-4-イル)ピペリジン-4-イル)メチル)オキサリルアミノ)-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-4-オン CAS No. 2034505-63-8](/img/structure/B2361816.png)
8-(N-((1-(テトラヒドロ-2H-ピラン-4-イル)ピペリジン-4-イル)メチル)オキサリルアミノ)-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
BenchChem offers high-quality N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
科学研究アプリケーションの包括的な分析
問題の化合物は、その化学名「8-(N-((1-(テトラヒドロ-2H-ピラン-4-イル)ピペリジン-4-イル)メチル)オキサリルアミノ)-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-4-オン」で知られており、科学研究においていくつかの潜在的な用途があります。以下は、それぞれ独自の研究分野における6つのユニークな用途の詳細な分析です。
がん研究: この化合物は、がんの治療に重要なEGFR阻害剤として有望であることが示されています . EGFRまたは上皮成長因子受容体は、さまざまな種類のがんに関与しており、阻害剤は細胞分裂につながるシグナル経路を阻害することで、病気の進行を効果的に阻止することができます。
縮合複素環の合成: この化合物の構造は、関連する4員環から7員環の複素環の合成に適しています . これらの複素環は、その独自の生物学的活性により、新しい医薬品の開発に役立つ可能性があり、大きな関心を集めています。
抗ウイルス剤: この化合物の誘導体は、著しい抗ウイルス活性を示しています . これは、さまざまなウイルス感染に効果的な新しい抗ウイルス薬の合成に役立つ可能性を示唆しています。
薬理学的研究: この化合物に存在するキノリン部分は、その薬理学的活性で知られています . これには、夜間脚のけいれん、関節炎、さらにはプリオン感染症を治療できる薬の開発の可能性が含まれます。
創薬: この化合物のアナログは、その興味深い薬理学的および生物学的活性のために、創薬研究開発において貴重なものです . この幅広い可能性により、さまざまな治療薬の開発の候補となっています。
生物化学: この化合物は、生物学的に活性なキノリン-2,4-ジオン誘導体により、天然および合成化学の研究に役立ちます . これらの誘導体は、生物学的プロセスの化学的基盤を理解するために重要であり、新しい生化学経路の発見につながる可能性があります。
作用機序
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as an inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the intrinsic protein-tyrosine kinase activity of the receptor. This leads to inhibition of the signal transduction pathways which are implicated in the proliferation and survival of cancer cells.
特性
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c29-21-2-1-17-13-19(14-18-5-10-28(21)22(17)18)26-24(31)23(30)25-15-16-3-8-27(9-4-16)20-6-11-32-12-7-20/h13-14,16,20H,1-12,15H2,(H,25,30)(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAUZALSHKYTEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2361733.png)
![3-(3-hydroxypropyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361734.png)
![1-(2,5-Dimethylbenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2361736.png)
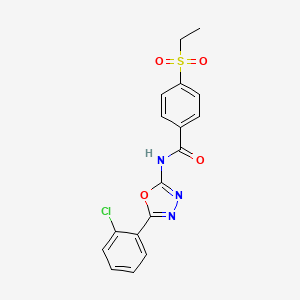
![1-(3-methoxyphenyl)-5-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-3-carboxamide](/img/structure/B2361739.png)
![3-[4-(propan-2-yl)phenyl]-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2361743.png)
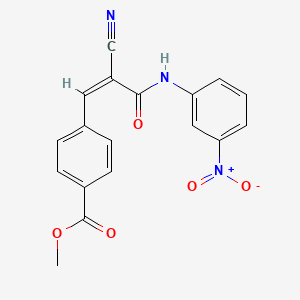
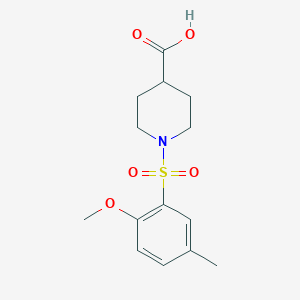
![7-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2361749.png)
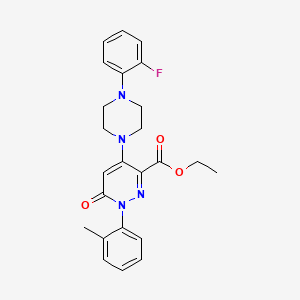
![N-(2,4-dimethylphenyl)-2-((2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361752.png)
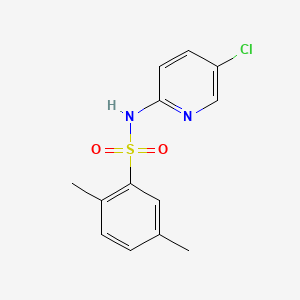
![3-[(3,5-Dimethylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2361754.png)
![N-(3-methoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2361755.png)
